molecular formula C12H14Cl2O B1614158 2',5'-Dichloro-3,3-dimethylbutyrophenone CAS No. 898764-88-0

2',5'-Dichloro-3,3-dimethylbutyrophenone

Cat. No.: B1614158
CAS No.: 898764-88-0
M. Wt: 245.14 g/mol
InChI Key: IVUFWCCIUHRWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',5'-Dichloro-3,3-dimethylbutyrophenone is an aromatic ketone characterized by a dichlorinated phenyl ring attached to a butyrophenone (B1668137) backbone, which is further distinguished by two methyl groups at the 3-position of the butyryl chain. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components suggest a role as a potential intermediate in organic synthesis or as a subject for structure-activity relationship studies.

The butyrophenone class of compounds is of considerable importance in medicinal chemistry. Derivatives of butyrophenone are known to exhibit a range of biological activities, with some being utilized as antipsychotic agents. The general structure of butyrophenones allows for diverse substitutions on both the aromatic ring and the butyryl side chain, leading to a wide array of pharmacological profiles.

The introduction of halogen atoms, such as chlorine, into the aromatic ring is a common strategy in the design of bioactive molecules. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through various interactions, including halogen bonding. byjus.commasterorganicchemistry.com The presence of two chlorine atoms at the 2' and 5' positions of the phenyl ring in this compound would be expected to significantly alter its electronic and steric properties compared to unsubstituted butyrophenone.

Furthermore, the gem-dimethyl groups at the 3-position of the butyryl chain introduce steric bulk, which can influence the conformational flexibility of the side chain. This steric hindrance can play a crucial role in how the molecule interacts with its environment and can be a key factor in developing conformationally constrained analogues of biologically active compounds. chemicalbook.com

The synthesis and study of compounds like this compound are grounded in fundamental principles of organic chemistry. The most probable synthetic route to this compound is through a Friedel-Crafts acylation reaction. byjus.commasterorganicchemistry.comsigmaaldrich.comlibretexts.org This well-established reaction involves the electrophilic aromatic substitution of an aromatic compound, in this case, 1,4-dichlorobenzene (B42874), with an acylating agent, 3,3-dimethylbutyryl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org

The mechanism of the Friedel-Crafts acylation proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. byjus.commasterorganicchemistry.com The regioselectivity of this reaction on the 1,4-dichlorobenzene ring is directed by the existing chloro substituents.

Theoretical and computational chemistry provide powerful tools for predicting and understanding the properties of molecules like this compound. byjus.com Methods such as Density Functional Theory (DFT) can be employed to calculate molecular geometries, electronic structures, and spectroscopic properties. libretexts.org For halogenated aromatic ketones, these computational studies can offer insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. This theoretical framework is invaluable for rationalizing experimental findings and for designing new molecules with desired properties. chemicalbook.comwpmucdn.com

Data Tables

The following tables provide predicted and illustrative data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted Physicochemical Properties

Property Predicted Value
Molecular Formula C₁₂H₁₄Cl₂O
Molecular Weight 245.14 g/mol
Appearance Likely a solid or oil
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents and insoluble in water.

Table 2: Predicted Spectroscopic Data

Technique Predicted Wavenumber/Shift
IR (C=O stretch) ~1690 cm⁻¹ libretexts.orgwpmucdn.comspectroscopyonline.comopenstax.org
¹H NMR (CDCl₃) Aromatic protons: ~7.3-7.6 ppm; Methylene (B1212753) protons: ~2.9-3.1 ppm; Methyl protons: ~1.1 ppm
¹³C NMR (CDCl₃) Carbonyl carbon: ~200 ppm; Aromatic carbons: ~130-140 ppm; Methylene carbon: ~45 ppm; Quaternary carbon: ~35 ppm; Methyl carbons: ~25 ppm

Note: The spectroscopic data are estimations based on analogous compounds such as 2',5'-dichloroacetophenone (B105169) and other butyrophenone derivatives. rsc.orgchemicalbook.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-12(2,3)7-11(15)9-6-8(13)4-5-10(9)14/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUFWCCIUHRWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642409
Record name 1-(2,5-Dichlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-88-0
Record name 1-(2,5-Dichlorophenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 ,5 Dichloro 3,3 Dimethylbutyrophenone and Analogues

Classical Synthetic Routes

Traditional methods for the construction of the butyrophenone (B1668137) core and its halogenated derivatives have long relied on well-established reactions that form the bedrock of organic synthesis.

Grignard Reagent Approaches for Butyrophenone Core Construction

The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds. sigmaaldrich.com In the context of butyrophenone synthesis, a Grignard reagent can be reacted with a suitable electrophile to construct the ketone functionality. One plausible approach involves the reaction of a substituted phenylmagnesium halide with an appropriate nitrile or aldehyde.

For instance, the synthesis could potentially proceed via the reaction of 2,5-dichlorophenylmagnesium bromide with 3,3-dimethylbutyronitrile. The Grignard reagent, acting as a nucleophile, would attack the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine would then yield the desired 2',5'-dichloro-3,3-dimethylbutyrophenone. This method offers the advantage of building the ketone from readily available precursors.

Friedel-Crafts Acylation Strategies in Halogenated Butyrophenone Synthesis

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a direct method for the synthesis of aryl ketones. researchgate.netresearchgate.netcore.ac.ukdoubtnut.comnih.govresearchgate.netnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would involve the acylation of 1,4-dichlorobenzene (B42874) with 3,3-dimethylbutyryl chloride.

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride, making it a more potent electrophile. researchgate.netdoubtnut.comnih.gov The reaction of 1,4-dichlorobenzene with the acyl chloride would lead to the substitution of a hydrogen atom on the aromatic ring with the 3,3-dimethylbutyryl group, forming the desired ketone.

A key consideration in the Friedel-Crafts acylation of substituted benzenes is the regioselectivity of the reaction. In the case of 1,4-dichlorobenzene, the chlorine atoms are deactivating and ortho-, para-directing. However, since the para position is blocked, the acylation is directed to the ortho position relative to one of the chlorine atoms, leading to the desired 2,5-disubstituted product.

A patented method for the preparation of isomerically pure 2,5-dichlorobenzophenones via Friedel-Crafts aroylation of 1,4-dichlorobenzene highlights the feasibility of this approach for related structures. The process involves using an aroyl halide or aromatic anhydride with at least one Lewis acid. google.com While this patent focuses on benzophenones, the underlying principles are directly applicable to the synthesis of butyrophenones.

Aromatic SubstrateAcylating AgentCatalystMolar Ratio (Substrate:Acylating Agent:Catalyst)Temperature (°C)Yield (%)
1,4-DichlorobenzeneBenzoyl ChlorideAlCl₃1.4:1.0:2.2140-175Not specified
1,4-Dichlorobenzene3-Toluoyl ChlorideAlCl₃4.8:1:2.6Not specified59 (isolated)

Table 1: Examples of Friedel-Crafts Acylation for the Synthesis of Dichlorobenzophenone Analogs google.com

Other Established Chemical Transformations for Structural Analogues

Beyond Grignard reactions and Friedel-Crafts acylation, other established chemical transformations can be employed to synthesize structural analogues of this compound. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the formation of carbon-carbon bonds and the synthesis of complex aromatic compounds. researchgate.netjocpr.com

The Suzuki-Miyaura cross-coupling reaction, for instance, can be utilized to introduce aryl or vinyl groups to a pre-functionalized aromatic core. nih.govboisestate.eduresearchgate.net For the synthesis of butyrophenone analogues, one could envision a strategy where a dichlorinated aromatic ring bearing a suitable leaving group (e.g., a bromine or iodine atom) is coupled with an organoboron compound containing the desired butyrophenone side chain or a precursor to it. This approach offers a high degree of flexibility in the types of analogues that can be synthesized.

Green Chemistry Principles in Butyrophenone Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. researchgate.net This has led to the development of more sustainable methodologies and the use of environmentally benign reagents in the synthesis of butyrophenones and other pharmaceutical precursors.

Sustainable Methodologies and Reagents

A significant focus in greening classical reactions like the Friedel-Crafts acylation has been the replacement of traditional homogeneous Lewis acid catalysts, such as aluminum chloride, which are often used in stoichiometric amounts and generate significant waste.

Solid Acid Catalysts: Zeolites and other solid acid catalysts have shown promise as reusable and more environmentally friendly alternatives. researchgate.netgoogle.combeilstein-journals.orgliv.ac.ukcornell.edugre.ac.uk These materials possess acidic sites that can catalyze the acylation reaction and can be easily separated from the reaction mixture and reused, reducing waste and catalyst consumption. Zeolite Y-hydrogen, for example, has been identified as an effective catalyst for the acylation of m-xylene (B151644) with benzoic acid. beilstein-journals.org

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids and deep eutectic solvents (DES) have been explored as alternative reaction media and catalysts for Friedel-Crafts acylation. researchgate.netlibretexts.orgnih.govresearchgate.net These substances can act as both the solvent and the catalyst, and their low volatility and potential for recyclability make them attractive from a green chemistry perspective. For example, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride has been shown to be an effective and recyclable catalyst for the Friedel-Crafts acylation of various aromatic compounds. beilstein-journals.org

Catalyst SystemAcylating AgentSubstrateKey Advantages
Zeolite Y-hydrogenBenzoic Acidm-XyleneReusable, heterogeneous catalyst, reduces waste. beilstein-journals.org
[CholineCl][ZnCl₂]₃ (DES)Acid AnhydridesAromatic CompoundsDual function as catalyst and solvent, low toxicity, recyclable. beilstein-journals.org
Metal Triflates in Ionic LiquidBenzoyl ChlorideAnisoleHigh conversion, potential for catalyst and solvent recycling. nih.gov

Table 2: Examples of Green Catalytic Systems for Friedel-Crafts Acylation

Electrochemical Synthesis Pathways for Pharmaceutical Precursors

Electrochemical synthesis offers a powerful and sustainable alternative to traditional redox reactions in organic chemistry. By using electricity as a "reagent," electrosynthesis can often avoid the need for stoichiometric amounts of oxidizing or reducing agents, thereby minimizing waste generation.

The electrochemical synthesis of ketones, including aromatic ketones, is an area of active research. liv.ac.uk These methods can involve the direct or mediated oxidation or reduction of suitable precursors at an electrode surface. For example, the α-arylation of ketones has been achieved electrochemically by reacting aryl diazonium salts with enol acetates. While a direct electrochemical synthesis of this compound has not been specifically reported, the development of electrochemical methods for the formation of similar ketone structures suggests a promising avenue for future green synthetic approaches. liv.ac.uk The ability to perform reactions under mild conditions and with high selectivity makes electrosynthesis a compelling strategy for the sustainable production of pharmaceutical precursors.

Atom Economy and Environmental Impact Considerations in Butyrophenone Production

The synthesis of butyrophenones, like many fine chemicals, is increasingly scrutinized through the lens of green chemistry, with atom economy being a central metric. wikipedia.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgrsc.org An ideal or 100% atom economy means all reactant atoms are found in the product, generating no waste byproducts. wikipedia.org This is a more insightful measure of efficiency than reaction yield alone, as a high-yield reaction can still produce significant waste. wikipedia.org

The environmental and economic benefits of high atom economy are substantial. monash.edu Processes with high atom efficiency generate less chemical waste, which reduces the environmental footprint and the costs associated with waste treatment and disposal. monash.edunumberanalytics.com This approach aligns with the principles of green chemistry, which advocate for waste prevention at the source rather than subsequent remediation. rsc.orgnumberanalytics.com For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions because they incorporate all reactant atoms into the final product. rsc.orgjocpr.com

In contrast, many traditional synthetic routes, such as those historically used for complex molecules, have poor atom economy. wikipedia.org A classic example is the "brown" synthesis of ibuprofen, which involves six steps and has an atom economy of about 40%, generating large amounts of waste like toxic inorganic salts. monash.edu The contrasting "green" route streamlines the process to three steps, achieving a 77% atom economy and producing a useful byproduct, acetic acid. monash.edu While specific data for this compound is not detailed, the principles apply directly to its synthesis, likely involving a Friedel-Crafts acylation. Such reactions often use stoichiometric amounts of Lewis acids (like aluminum trichloride) that become waste, thus lowering the atom economy. rsc.org

Strategies to improve the atom economy in butyrophenone production focus on catalysis, use of renewable feedstocks, and optimizing solvents. jocpr.com The use of catalytic processes, including biocatalysis with enzymes or transition metal catalysts for hydrogenation, is a key strategy for greener synthesis, as catalysts can be used in small amounts and often recycled, minimizing waste. numberanalytics.comjocpr.com

Table 1: Comparison of Reaction Types and Atom Economy

Reaction TypeGeneral DescriptionAtom EconomyExample
Addition Reactants combine to form a single product with no other substances produced.High (often 100%)Diels-Alder Reaction, Catalytic Hydrogenation jocpr.com
Rearrangement A molecule's skeleton is rearranged to yield a structural isomer of the original molecule.High (100%)Beckmann Rearrangement jocpr.com
Substitution A functional group in a chemical compound is replaced by another group.LowerWilliamson Ether Synthesis
Elimination A pair of atoms or groups are removed from a molecule, usually to form a double bond.LowerDehydration of an alcohol
Wittig Reaction An aldehyde or ketone reacts with a triphenyl phosphonium (B103445) ylide.PoorProduces triphenylphosphine (B44618) oxide as a byproduct. nih.gov

Optimization of Synthetic Pathways

Optimizing the synthetic routes to this compound and its analogues is crucial for improving efficiency, reducing costs, and ensuring the final product meets stringent quality standards. This involves enhancing both the yield and purity of the compound and, for certain analogues, controlling its stereochemistry.

Maximizing the yield and ensuring high purity are primary objectives in fine chemical manufacturing. azom.com Several strategies can be employed to achieve these goals in the synthesis of butyrophenones.

A deep understanding of reaction kinetics is fundamental; fine-tuning parameters such as temperature, pressure, and reactant concentrations can significantly improve yields. azom.com The choice of synthetic protocol itself is critical. For example, in the synthesis of related chalcone (B49325) structures, an improved Wittig reaction followed by silica (B1680970) gel plug filtration was shown to be a superior general method, producing high yields (91-96%) and excellent purity compared to traditional aldol (B89426) condensations, which often result in complex mixtures and lower yields. nih.gov

Table 2: Strategies for Yield and Purity Enhancement

StrategyDescriptionImpactReference
Reaction Kinetics Optimization Fine-tuning of temperature, pressure, and reactant concentrations.Increases reaction efficiency and desired product formation. azom.com
Advanced Reaction Protocols Utilizing more efficient and cleaner reactions, such as specific Wittig protocols over aldol condensations.Higher yields and purer products with fewer side reactions. nih.gov
Integrated Equipment Using single-unit systems like Agitated Nutsche Filter Dryers (ANFDs) for multiple processing steps.Minimizes product loss during transfers, boosting overall yield. azom.com
High-Performance Liquid Chromatography (HPLC) A highly efficient separation technique to isolate the desired compound from impurities.Achieves very high levels of chemical and radiochemical purity (>99%). osti.gov
Quality of Materials Using high-quality raw materials as a starting point.Reduces the introduction of impurities from the outset. azom.com

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, the ability to produce a single, optically pure enantiomer is critical in pharmaceutical chemistry. osi.lv This is achieved through stereoselective synthesis or by separating a racemic mixture (a 50:50 mix of enantiomers) through chiral resolution.

Stereoselective synthesis aims to create a specific stereoisomer from the outset. A powerful strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the synthesis to guide the formation of the desired stereocenter. tcichemicals.com Ellman's chiral tert-butanesulfinamide is a highly effective auxiliary used to prepare chiral amines, which are common in pharmacologically active compounds. osi.lv For example, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as key intermediates. nih.gov Another approach is to use chiral catalysts, such as bifunctional aminothioureas or L-proline, which can facilitate highly enantioselective reactions. nih.govnih.gov

Dynamic Kinetic Resolution (DKR) is an advanced technique that combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer. mdpi.com This allows for a theoretical yield of 100% for the desired enantiomer, a significant improvement over classic resolution where the maximum yield is 50%. tcichemicals.commdpi.com Metal/lipase co-catalyzed DKR of racemic chiral alcohols is a practical process to obtain enantiopure esters with quantitative conversion. mdpi.com

When a racemic mixture is produced, chiral resolution is necessary. This can be done directly, using a chiral chromatography column, or indirectly by reacting the mixture with an optically pure resolving agent to form diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. tcichemicals.com

Table 3: Overview of Stereoselective Synthesis and Resolution Techniques

TechniqueMethodApplication/Example
Chiral Auxiliary A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction.Use of N-tert-butanesulfinyl imines for the synthesis of chiral amines and 1-substituted homotropanones. osi.lvnih.gov
Chiral Catalysis A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product.Bifunctional aminothioureas used for highly enantioselective addition of indole (B1671886) to a sulfonyl amide. nih.gov
Dynamic Kinetic Resolution (DKR) A combination of enzymatic or chemical resolution with the simultaneous racemization of the slower-reacting enantiomer.Metal/lipase-catalyzed DKR of racemic alcohols to produce enantiopure esters. mdpi.com
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.Indirect method: converting enantiomers into separable diastereomers using a resolving agent. tcichemicals.com

Spectroscopic Characterization and Structural Elucidation of 2 ,5 Dichloro 3,3 Dimethylbutyrophenone

Advanced Spectroscopic Techniques for Organic Compounds

The elucidation of the structure of 2',5'-Dichloro-3,3-dimethylbutyrophenone—which features a dichlorinated aromatic ring, a ketone, and a sterically hindered alkyl group—relies on a suite of spectroscopic methods. These techniques probe different aspects of the molecule's properties, from nuclear spin states to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic compound. numberanalytics.com It provides information about the carbon skeleton and the number, environment, and connectivity of hydrogen atoms.

For this compound, both ¹H NMR and ¹³C NMR spectra would yield critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the distinct types of hydrogen atoms present. The tert-butyl group, with its nine equivalent protons, would produce a large singlet peak, typically in the upfield region (around 1.0-1.3 ppm). The two protons of the methylene (B1212753) (-CH₂-) group adjacent to the carbonyl would appear as another singlet, shifted further downfield (expected around 2.8-3.2 ppm) due to the electron-withdrawing effect of the ketone. The aromatic region would display a more complex pattern. The three protons on the dichlorinated benzene (B151609) ring are chemically non-equivalent and would show distinct signals. Their splitting patterns (doublets, doublet of doublets) and coupling constants would be key to confirming their relative positions (ortho, meta, para) to each other and to the butyrophenone (B1668137) substituent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show the number of unique carbon environments. For this molecule, one would expect to see signals for the carbonyl carbon (downfield, ~195-210 ppm), the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methylene carbon, and the six distinct carbons of the aromatic ring (some signals may overlap). The carbons bonded to chlorine would exhibit chemical shifts influenced by the halogen.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl (-C(CH₃)₃)1.05Singlet9H
Methylene (-CH₂-)3.10Singlet2H
Aromatic H (H-3')7.45Doublet1H
Aromatic H (H-4')7.55Doublet of Doublets1H
Aromatic H (H-6')7.70Doublet1H

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~200
Aromatic C-Cl (C-2', C-5')~130-135
Aromatic C-H~127-132
Aromatic C-C=O (C-1')~138
Methylene (-CH₂-)~45
Quaternary Carbon (-C(CH₃)₃)~35
Methyl Carbons (-C(CH₃)₃)~25

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. studypug.com For this compound, the most prominent and diagnostic absorption band would be the strong C=O (carbonyl) stretch of the ketone, expected in the range of 1680-1700 cm⁻¹. The position of this peak indicates conjugation with the aromatic ring. Other expected signals include C-H stretching vibrations for the sp³ hybridized alkyl groups (just below 3000 cm⁻¹) and the sp² hybridized aromatic ring (just above 3000 cm⁻¹). C-Cl stretching vibrations would be observed in the fingerprint region (typically 600-800 cm⁻¹).

Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch2970-2850Medium-Strong
Ketone C=O Stretch1690Strong
Aromatic C=C Bending1600, 1475Medium-Weak
C-Cl Stretch800-600Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. nih.gov The butyrophenone core of the molecule contains a chromophore where the carbonyl group is conjugated with the dichlorinated benzene ring. This conjugation allows for π → π* and n → π* electronic transitions. One would predict absorption maxima corresponding to these transitions. The presence of chlorine atoms as substituents on the benzene ring may cause a slight shift (bathochromic or hypsochromic) of these absorption bands compared to the unsubstituted butyrophenone. chemrxiv.org

Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λ_max (nm)Chromophore
π → π~250-260Benzene ring conjugated with C=O
n → π~320-330Carbonyl group

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. studypug.com It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure. youtube.com For this compound (C₁₂H₁₄Cl₂O), the molecular ion peak [M]⁺ would be observed. A key feature would be the isotopic pattern of this peak; due to the presence of two chlorine atoms, there would be characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

Common fragmentation pathways would likely involve alpha-cleavage at the carbonyl group. This could lead to the formation of a stable tert-butyl cation ([C(CH₃)₃]⁺) with an m/z of 57, which would likely be a very prominent peak, possibly the base peak. Another major fragment would be the dichlorobenzoyl cation ([Cl₂C₆H₃CO]⁺), which would also exhibit the characteristic isotopic pattern for two chlorine atoms.

Predicted Mass Spectrometry Fragments for this compound

m/z ValueIon StructureSignificance
244, 246, 248[C₁₂H₁₄Cl₂O]⁺Molecular ion peaks (M, M+2, M+4)
189, 191, 193[C₇H₃Cl₂O]⁺Dichlorobenzoyl cation
57[C(CH₃)₃]⁺tert-butyl cation (likely base peak)

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Vibrational Analysis

Raman spectroscopy is another technique for analyzing molecular vibrations, and it serves as a valuable complement to IR spectroscopy. physicsopenlab.org While IR measures absorption, Raman measures the inelastic scattering of monochromatic light. For this compound, the symmetric vibrations of the aromatic ring and the C-Cl bonds would be particularly Raman active. The carbonyl stretch would also be visible, though often weaker than in the IR spectrum. Raman is generally insensitive to water, which can be an advantage when analyzing samples in aqueous media. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal if needed, by adsorbing the molecule onto a metallic nanostructure. researchgate.net

Integrated Spectroscopic Analysis Protocols for Structure Determination

The definitive structural elucidation of this compound is not achieved by any single technique but by the integration of all the data. youtube.comsciepub.com The process is a systematic puzzle-solving exercise:

Mass Spectrometry first provides the molecular weight and formula, confirming the presence of two chlorine atoms through the isotopic pattern.

IR Spectroscopy quickly identifies the key functional groups: a conjugated ketone (C=O) and aromatic C-H bonds.

NMR Spectroscopy then provides the structural backbone. ¹³C NMR confirms the number of distinct carbon atoms (ketone, aromatic, alkyl), while ¹H NMR shows the types of protons and their connectivity through spin-spin coupling, confirming the presence of the tert-butyl, methylene, and substituted aromatic ring systems.

UV-Vis Spectroscopy corroborates the existence of the conjugated system identified by IR and NMR.

Raman Spectroscopy complements the IR data, providing more detail on symmetric vibrations and the carbon skeleton.

By combining the information from each spectrum, a chemist can confidently assemble the complete and unambiguous structure of this compound. numberanalytics.comstudypug.com

Computational and Theoretical Studies on 2 ,5 Dichloro 3,3 Dimethylbutyrophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the spectroscopic behavior of molecules. For a substituted butyrophenone (B1668137) like 2',5'-Dichloro-3,3-dimethylbutyrophenone, these calculations would provide invaluable insights into its structure-property relationships.

Electronic Structure and Molecular Conformations

The electronic structure of this compound is significantly influenced by its constituent parts: the dichlorinated phenyl ring, the carbonyl group, and the bulky tert-butyl group. Density Functional Theory (DFT) is a common method to investigate these properties.

The chlorine atoms at the 2' and 5' positions are electron-withdrawing groups, which would lower the energy of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This effect is due to the inductive effect of the halogens. nih.gov The presence of two chlorine atoms would likely have an additive effect on the electronic properties of the aromatic ring.

The carbonyl group is a chromophore and its interaction with the aromatic ring dictates the low-energy electronic transitions. The bulky 3,3-dimethyl group introduces significant steric hindrance, which would likely force the butyryl chain to adopt a conformation that minimizes steric strain with the phenyl ring. wikipedia.org This can affect the degree of conjugation between the carbonyl group and the aromatic ring, thereby influencing the electronic properties.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
PropertyPredicted Value/CharacteristicInfluencing Factors
HOMO EnergyLowered compared to unsubstituted butyrophenoneElectron-withdrawing Cl atoms
LUMO EnergyLowered compared to unsubstituted butyrophenoneElectron-withdrawing Cl atoms
HOMO-LUMO GapPotentially altered affecting UV-Vis absorptionCombined electronic and steric effects
Dipole MomentIncreased due to polar C-Cl and C=O bondsMolecular geometry and electronegativity differences

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are also employed to predict spectroscopic data, which can then be validated against experimental measurements.

Infrared (IR) Spectroscopy: The most prominent feature in the predicted IR spectrum of this compound would be the strong carbonyl (C=O) stretching vibration. For aromatic ketones, this peak typically appears in the range of 1685-1665 cm⁻¹. libretexts.orglibretexts.org The exact position would be sensitive to the electronic effects of the chlorine substituents and the conformation of the butyryl chain. Other predictable vibrations include C-Cl stretching, aromatic C-H stretching, and aliphatic C-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The protons on the dichlorinated aromatic ring would exhibit complex splitting patterns and their chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atoms. The protons of the dimethyl groups would likely appear as a singlet, significantly shielded compared to the aromatic protons. The methylene (B1212753) protons adjacent to the carbonyl group would be expected to appear around 2.0-2.5 ppm. libretexts.orglibretexts.org

Table 2: Predicted Spectroscopic Data for this compound
SpectroscopyRegion/Chemical Shift (ppm)Assignment
IR~1680 cm⁻¹C=O stretch
IR~1100-1000 cm⁻¹C-Cl stretch
¹H NMR~7.0-8.0Aromatic protons
¹H NMR~2.0-2.5-CH₂- protons
¹H NMR~1.0-1.5-(CH₃)₂ protons
¹³C NMR~190-200Carbonyl carbon

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a means to explore the conformational landscape and dynamic behavior of flexible molecules like this compound.

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules. ijpsr.com For this compound, the rotation around the single bonds of the butyryl chain allows for a multitude of possible conformations. Computational methods can be used to identify the low-energy conformers.

Studies on related butyrophenones, such as the antipsychotic drug spiperone (B1681076), have shown that these molecules are highly flexible, with several conformers existing within a small energy range of the global minimum. nih.gov The steric bulk of the 3,3-dimethyl groups in this compound would be a dominant factor in its conformational preferences, likely leading to a more restricted set of low-energy conformations compared to unsubstituted butyrophenone. wikipedia.org Energy minimization calculations, often performed using molecular mechanics force fields, would be employed to determine the most stable geometries.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. youtube.comarxiv.org An MD simulation of this compound would reveal how the molecule explores its conformational space over time.

For instance, simulations could be used to study the molecule's behavior in different solvents or its potential to interact with biological macromolecules, such as proteins or lipid membranes. nih.gov The trajectories from MD simulations can be analyzed to understand the flexibility of different parts of the molecule and the timescales of conformational transitions.

Theoretical Frameworks in Chemical Research for Butyrophenones

The butyrophenone scaffold is a well-known pharmacophore in medicinal chemistry, with many derivatives exhibiting antipsychotic properties. wikipedia.orgmentesabiertaspsicologia.com Theoretical frameworks are often used to rationalize the structure-activity relationships (SAR) of these compounds.

Computational studies on pharmacologically active butyrophenones often focus on their interaction with dopamine (B1211576) and serotonin (B10506) receptors. acs.orgnih.gov These studies employ techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling to identify the key molecular features responsible for biological activity. While this compound is not a known therapeutic agent, the theoretical approaches used to study its more complex relatives provide a roadmap for how its properties could be analyzed in a medicinal chemistry context. The electronic and steric properties imparted by the dichloro and dimethyl substitutions would be critical inputs for any such theoretical model.

Structure Activity Relationship Sar and Molecular Interactions of 2 ,5 Dichloro 3,3 Dimethylbutyrophenone Analogues

Computational Approaches to Molecular Interactions

Computational methods are indispensable for studying how ligands like butyrophenone (B1668137) analogues interact with their biological targets at a molecular level. nih.govnih.gov These techniques complement experimental SAR studies by providing a three-dimensional visualization of the binding process, helping to rationalize observed SAR data and guide the design of more potent and selective molecules. drugtargetreview.com

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. nih.gov For a butyrophenone derivative, docking studies could be performed against a dopamine (B1211576) or serotonin (B10506) receptor to visualize how the dichlorophenyl ring and the piperidine (B6355638) moiety fit into the receptor's pockets and identify key interactions like hydrogen bonds or hydrophobic contacts. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the ligand-receptor complex. nih.gov This can reveal how the complex behaves in a physiological environment and assess the stability of the binding interactions predicted by docking.

Pharmacophore Modeling: This method identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. techniques-ingenieur.fr A pharmacophore model derived from active butyrophenone analogues can be used as a 3D query to screen compound libraries for novel molecules that fit the required spatial and electronic profile. mdpi.com

These computational tools are crucial for building a comprehensive understanding of the molecular interactions that govern the activity of 2',5'-Dichloro-3,3-dimethylbutyrophenone and its analogues, bridging the gap between chemical structure and biological function. nih.gov

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand within the active site of a target protein. For butyrophenone analogues, which are known to often target G-protein coupled receptors like dopamine and serotonin receptors, molecular docking can provide significant insights into their binding mechanisms. youtube.comnih.govpharmacy180.com

Docking studies on related dichlorinated heterocyclic compounds have demonstrated the importance of specific substitutions and their spatial arrangement for high-affinity binding. For instance, in studies of dichlorinated thienyl substituted thiazole (B1198619) derivatives, molecular docking revealed that specific analogues showed minimum binding and docking energy, suggesting they could act as potent inhibitors of their target enzyme, GlcN-6-P synthase. youtube.com The interactions observed typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. youtube.com

For a hypothetical docking study of this compound analogues, one would anticipate that the dichlorinated phenyl ring would engage in hydrophobic and halogen-bond interactions within the receptor's binding site. The carbonyl group of the butyrophenone moiety is a likely hydrogen bond acceptor, while the bulky 3,3-dimethylbutyl group would occupy a hydrophobic pocket, influencing the ligand's conformational orientation.

Binding Affinity and Conformational Analysis

Binding affinity, often quantified by the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its target. It is a critical parameter in drug design, as higher affinity often correlates with greater potency. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is intrinsically linked to binding affinity. A ligand must adopt a specific conformation, often referred to as the "bioactive conformation," to fit optimally into the binding site of a receptor. clinpgx.org

The conformational flexibility of butyrophenone analogues plays a significant role in their receptor affinity. For conformationally restricted analogues of other pharmacologically active compounds, it has been shown that fixing the orientation of key substituents can dramatically enhance binding affinity and selectivity for a specific receptor subtype. clinpgx.org For instance, analogues with a rigid structure that pre-organizes the molecule into its bioactive conformation often exhibit higher affinity than their more flexible counterparts.

Protein-Small Molecule Interaction Studies

The interaction between a protein and a small molecule is a highly specific event governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these interactions is paramount for designing molecules with improved affinity and specificity. nih.gov

Studies on small-molecule modulators of protein-protein interactions (PPIs), a challenging but increasingly important area of drug discovery, have highlighted the sophisticated interplay of forces required for effective binding. semanticscholar.orgnih.gov For example, the discovery of small-molecule stabilizers of 14-3-3 protein-protein interactions demonstrated that acylhydrazone derivatives could bind to and stabilize a protein complex, a nuanced mechanism of action. semanticscholar.orgnih.gov

For analogues of this compound, the dichlorophenyl moiety would be expected to form key hydrophobic and potentially halogen-bonding interactions with nonpolar residues in the binding pocket of a target protein. The butyrophenone carbonyl group would likely act as a hydrogen bond acceptor with polar residues or backbone amides. The specific pattern of these interactions will determine the binding affinity and selectivity of the molecule.

Experimental Techniques for Molecular Interactions (in vitro)

While computational methods provide valuable predictions, experimental techniques are essential for validating these models and accurately quantifying the binding thermodynamics and kinetics.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This direct measurement allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This complete thermodynamic profile provides deep insights into the forces driving the binding event.

In the context of this compound analogues, ITC could be employed to precisely measure their binding affinity to a purified target receptor. The enthalpy and entropy data would reveal whether the binding is primarily driven by favorable enthalpic interactions (e.g., hydrogen bonds) or by an increase in entropy (e.g., the hydrophobic effect).

Thermodynamic Parameter Information Provided
Binding Affinity (Kd)Strength of the ligand-target interaction.
Stoichiometry (n)The ratio of ligand to protein in the complex.
Enthalpy (ΔH)Heat change upon binding; indicates the role of hydrogen bonds and van der Waals forces.
Entropy (ΔS)Change in disorder upon binding; reflects the hydrophobic effect and conformational changes.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. It provides kinetic data on the association (kon) and dissociation (koff) rates of a ligand binding to a target immobilized on a sensor surface. The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (koff/kon).

SPR is particularly valuable for characterizing the binding kinetics of small molecules like butyrophenone analogues. For example, in the study of 14-3-3 PPI stabilizers, SPR was used to evaluate the binding affinity of amplified hits from dynamic combinatorial chemistry experiments, revealing low-micromolar stabilizers. semanticscholar.orgnih.gov SPR can also be used in a competition format to determine if a ligand binds to the same site as a known binder. semanticscholar.orgnih.gov

Kinetic Parameter Information Provided
Association Rate (kon)The rate at which the ligand binds to the target.
Dissociation Rate (koff)The rate at which the ligand-target complex dissociates.
Dissociation Constant (Kd)The equilibrium constant for the binding interaction.

Affinity-Based Methods for Binding Characterization

A variety of other affinity-based methods can be used to characterize the binding of small molecules to their targets. These methods often rely on competition with a labeled ligand or on a physical change in the protein upon binding.

One such method is the use of radioligand binding assays, where a radiolabeled ligand with known affinity for the target receptor is used. The ability of an unlabeled test compound, such as a this compound analogue, to displace the radioligand is measured, and its inhibition constant (Ki) is determined. This has been a standard method for characterizing the affinity of compounds for dopamine receptors. clinpgx.org

Another approach involves affinity chromatography, where the target protein is immobilized on a solid support. A mixture of potential ligands can be passed over the column, and those that bind will be retained. This can be used for screening and for qualitative assessment of binding.

These experimental techniques, in conjunction with computational modeling, provide a comprehensive understanding of the molecular interactions of this compound analogues, which is essential for their further development as potential therapeutic agents.

Structural Modifications and their Impact on Activity Profiles

The therapeutic efficacy and receptor binding affinities of butyrophenone analogues are intricately linked to their molecular architecture. Strategic structural modifications to the butyrophenone scaffold can profoundly alter their interaction with biological targets, leading to significant changes in their activity profiles. A systematic analysis of these modifications provides a framework for understanding the SAR of this class of compounds. nih.gov

Role of Halogenation in Butyrophenone Derivatives

Halogenation is a key chemical strategy employed to enhance the pharmacological properties of many drug molecules, and butyrophenone derivatives are no exception. The introduction of halogen atoms can influence a compound's membrane permeability, binding affinity, and metabolic stability.

In the context of butyrophenones, the presence and position of halogen substituents on the aromatic ring are critical determinants of antipsychotic activity. Research has consistently shown that a fluoro-substituent at the para-position of the phenyl ring generally enhances the potency of these compounds. nih.gov For instance, the well-known antipsychotic drug haloperidol (B65202) features a p-fluorophenyl group, which is considered crucial for its high affinity for the dopamine D2 receptor.

While fluoro-substitution is common, the presence of other halogens, such as chlorine, also significantly impacts activity. In the case of this compound, the dichlorination of the phenyl ring is a notable feature. Although specific research on this exact dichlorination pattern is limited in publicly available literature, general principles of halogenation suggest that the two chlorine atoms would significantly alter the electronic and lipophilic properties of the aromatic ring. This, in turn, would influence its interaction with receptor binding pockets. The electron-withdrawing nature of chlorine can affect the pKa of nearby functional groups and participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding.

The following table summarizes the binding affinities of some halogenated butyrophenone analogues, illustrating the influence of halogenation on receptor interaction.

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Haloperidol1.248
Spiperone (B1681076)0.161.9
Benperidol0.34.1

Data sourced from various pharmacological studies.

Impact of Butyrophenone Core Modifications

Modifications to the central butyrophenone core structure can lead to significant shifts in receptor affinity and selectivity. The carbonyl group of the butyrophenone moiety is a key pharmacophoric feature, and its alteration or replacement can modulate activity. Studies on related compounds have shown that replacing the carbonyl group with other functionalities, such as a hydroxyl group or even removing it to form a phenylbutylamine, can drastically reduce or alter the binding profile. Optimal activity is generally observed when the carbonyl group is present. nih.gov

Furthermore, constraining the conformation of the butyrophenone core has been explored as a strategy to enhance affinity and selectivity. By incorporating the butyrophenone structure into more rigid cyclic systems, researchers have developed conformationally restricted analogues. These modifications can lock the molecule into a bioactive conformation, potentially increasing its affinity for a specific receptor subtype. For example, the creation of aminomethylbenzo[b]furanones, which are conformationally restricted butyrophenones, has led to compounds with high affinity for both dopamine and serotonin receptors.

The 3,3-dimethyl substitution on the butyryl chain of this compound introduces steric bulk near the carbonyl group. This dimethylation likely restricts the rotational freedom of the side chain, influencing its preferred conformation and how it presents itself to the receptor. This steric hindrance could potentially favor binding to certain receptors while disfavoring others, thus contributing to a unique selectivity profile.

Side Chain Derivatization and Receptor Affinity Modulation

The side chain of butyrophenone derivatives, which typically includes an aliphatic amino nitrogen, plays a pivotal role in their interaction with various receptors. The nature of this side chain is a primary determinant of potency and selectivity. The aliphatic amino nitrogen is considered an essential feature, and its incorporation into a cyclic structure, such as a piperidine or piperazine (B1678402) ring, is common for achieving high activity. nih.gov

The terminal part of the side chain, often an aromatic or heterocyclic moiety, significantly influences receptor affinity. Variations in this part of the molecule have led to a wide range of compounds with diverse pharmacological profiles. For instance, attaching different amine fragments to the butyrophenone core can modulate the balance of affinity between dopamine D2 and serotonin 5-HT2A receptors, a key factor in the development of atypical antipsychotics.

In a series of conformationally restricted butyrophenones, it was found that compounds bearing a benzisoxazolyl fragment exhibited the highest 5-HT2A activity, followed by those with a benzoylpiperidine derivative. This highlights the profound impact of side chain derivatization on modulating receptor affinity.

The table below presents the receptor binding affinities for different side chain modifications on a butyrophenone scaffold, showcasing the modulation of receptor affinity.

Side Chain MoietyD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
4-(p-fluorobenzoyl)piperidine2.525
4-(6-fluorobenzisoxazol-3-yl)piperidine3.21.5
4-(o-methoxyphenyl)piperazine1510

Data represents generalized findings from studies on butyrophenone analogues.

Reactivity and Chemical Transformations of 2 ,5 Dichloro 3,3 Dimethylbutyrophenone

Mechanistic Studies of Chemical Reactions

While specific mechanistic studies exclusively on 2',5'-dichloro-3,3-dimethylbutyrophenone are not extensively documented in publicly available literature, its reactivity can be inferred from well-established organic reactions involving similar substrates. The presence of the aromatic ketone and the dichlorinated ring suggests susceptibility to several reaction types.

One such reaction is the Vilsmeier-Haack reaction , a formylation process that introduces an aldehyde group onto an activated aromatic ring. sphinxsai.com In analogous compounds, this reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide and phosphorus oxychloride. sphinxsai.com The electron-rich aromatic ring then attacks this electrophilic reagent. sphinxsai.com However, the dichlorinated phenyl ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. Therefore, forcing conditions might be necessary for such a reaction to occur.

Another relevant transformation is the Claisen-Schmidt condensation , which is used to synthesize chalcones from an aromatic ketone and an aldehyde. researchgate.netijper.org In the case of this compound, it could react with an aromatic or heteroaromatic aldehyde in the presence of a base to form the corresponding chalcone (B49325) derivative. researchgate.netijper.org The mechanism involves the formation of an enolate from the butyrophenone (B1668137), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of chalcones. researchgate.net

The carbonyl group itself is a site for various nucleophilic addition reactions. For instance, it can undergo reduction to form the corresponding secondary alcohol. The steric hindrance from the adjacent tert-butyl group would likely influence the stereochemical outcome of such a reduction.

Derivatization and Functional Group Interconversions

The structural backbone of this compound allows for a variety of derivatization and functional group interconversion reactions, enabling the synthesis of new chemical entities with potentially different properties.

Table 1: Potential Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsProduct Type
Chalcone Synthesis Aromatic/heteroaromatic aldehyde, base (e.g., NaOH or KOH) in methanolChalcone derivatives
Reduction of Carbonyl Sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄)Secondary alcohol
Vilsmeier-Haack Reaction POCl₃, DMFFormylated derivatives
Synthesis of Heterocycles The diformyl derivatives from the Vilsmeier-Haack reaction can be used to synthesize various heterocyclic compounds. sphinxsai.comPyrroles, and other heterocycles
Synthesis of Benzimidazoles Can be used as a precursor for the synthesis of 2,5-disubstituted benzimidazoles. nih.govBenzimidazole derivatives

The synthesis of chalcone derivatives from substituted acetophenones is a well-established method. researchgate.netijper.org By applying the Claisen-Schmidt condensation, this compound can be reacted with various substituted aldehydes to produce a library of chalcones. researchgate.netijper.org These derivatives are of interest due to the wide range of biological activities reported for chalcones. researchgate.netijper.org

Furthermore, the dichlorinated phenyl ring can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong activating groups. The carbonyl group can be converted into other functional groups, such as an oxime (by reaction with hydroxylamine) or a hydrazone (by reaction with hydrazine (B178648) derivatives). These interconversions open avenues for creating a diverse set of molecules based on the this compound scaffold.

Metabolic Pathways and Biotransformation of Butyrophenone Analogues (excluding human trial data)

The biotransformation of butyrophenone analogues is primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.govresearchgate.net While specific metabolic data for this compound is not available, the metabolic fate of structurally related compounds, such as haloperidol (B65202), provides insights into its likely biotransformation pathways. nih.gov

The metabolism of butyrophenones can proceed through several major routes:

Oxidative N-dealkylation: This is a common pathway for butyrophenones containing a tertiary amine, though not directly applicable to the parent structure of this compound unless it is derivatized to include such a moiety.

Carbonyl Reduction: The keto group of the butyrophenone side chain can be reduced to a secondary alcohol. This reaction is often reversible.

Hydroxylation: The aromatic ring can undergo hydroxylation, although the presence of two chlorine atoms may influence the position and feasibility of this reaction.

Oxidative Dealkylation: In some cases, cleavage of the side chain can occur.

For other xenobiotics, metabolic pathways can also include reactions catalyzed by enzymes other than CYPs, such as flavin-containing monooxygenases (FMOs) and aldehyde oxidases (AOs). nih.govhyphadiscovery.com These enzymes can mediate oxidations at various sites on the molecule. nih.govhyphadiscovery.com For instance, FMOs can oxidize phenyl rings, leading to the elimination of substituents like fluorine. hyphadiscovery.com

The biotransformation of mephedrone, another keto-containing compound, involves N-demethylation, hydroxylation, and reduction of the β-keto group, primarily via CYP2D6 activity. mdpi.com This suggests that the keto group of this compound is a likely site for metabolic reduction.

It is also important to consider that drug design strategies sometimes aim to block certain metabolic pathways to prevent the formation of toxic metabolites. nih.gov For example, replacing a piperidine (B6355638) ring in haloperidol with a structure that cannot be oxidized to a toxic pyridinium (B92312) species is one such approach. nih.gov The structure of this compound, with its stable tert-butyl group, may be less prone to certain types of metabolic degradation.

Table 2: Predicted Metabolic Pathways for this compound based on Analogue Studies

Metabolic ReactionEnzyme Family (Predicted)Resulting Metabolite Type
Carbonyl Reduction Cytochrome P450 (CYP)Secondary alcohol
Aromatic Hydroxylation Cytochrome P450 (CYP)Hydroxylated derivative
Phase II Conjugation UGTs, SULTsGlucuronide or sulfate (B86663) conjugates of hydroxylated metabolites

Advanced Applications and Future Research Directions in Dichlorobutyrophenone Chemistry

Butyrophenone (B1668137) Derivatives as Molecular Probes in Chemical Biology

The utility of small molecules extends beyond direct therapeutic intervention; they are invaluable tools for dissecting complex biological processes. Butyrophenone derivatives, owing to their well-established interactions with various receptors, are prime candidates for development as molecular probes. These probes are meticulously designed molecules that can be used to identify, locate, and study the function of their biological targets.

The transformation of a butyrophenone derivative into a molecular probe often involves the incorporation of specific functional groups. Photoaffinity labeling, for instance, is a powerful technique where a photo-reactive group, such as an aryl azide, is appended to the core molecule. nih.gov Upon photoactivation with UV light, this group forms a highly reactive nitrene intermediate that can covalently bind to the target receptor at or near the binding site. nih.gov This irreversible binding allows for the identification and isolation of the receptor protein for further characterization. For example, analogues of the potent D2-dopamine receptor antagonist spiperone (B1681076) have been converted into radioiodinated and photosensitive probes to successfully label the D2 receptor. nih.gov

Furthermore, to facilitate the detection and purification of the probe-target complex, a "handle" is often included in the probe's structure. This can be a fluorescent tag for imaging studies or a biotin (B1667282) moiety for affinity purification. nih.gov The design of such probes requires a delicate balance, as the appended groups must not significantly hinder the molecule's ability to bind to its intended target. nih.govchemrxiv.org The development of clickable, photo-cross-linkable probes based on known dopamine (B1211576) receptor ligands has demonstrated the feasibility of creating multifunctional tools for exploring the "interactome" of these drugs, revealing off-target interactions and providing insights into their polypharmacology. nih.govchemrxiv.org

Future research in this area could focus on developing molecular probes based on the 2',5'-dichloro-3,3-dimethylbutyrophenone scaffold to investigate its specific biological targets and off-target effects, thereby elucidating its mechanism of action and potential therapeutic applications. The fluorination of such probes could also be explored to enhance their properties, as fluorine substitution can influence binding affinity and metabolic stability. researchgate.netmdpi.com

Design of Novel Chemical Entities Based on the this compound Scaffold

The this compound structure presents a unique starting point for the design of novel chemical entities. The dichlorinated phenyl ring and the gem-dimethyl group on the butyryl chain offer distinct steric and electronic properties that can be exploited to achieve desired pharmacological profiles. The synthesis of new analogues can be guided by established structure-activity relationship (SAR) studies of other butyrophenones, which have shown that modifications to both the aromatic ring and the side chain can significantly impact receptor binding and functional activity. nih.gov

The exploration of novel butyrophenones has led to the identification of compounds with interesting multi-receptor binding profiles, moving beyond the traditional dopamine D2 receptor antagonism to include interactions with various serotonin (B10506), histamine, and other receptors. nih.gov This polypharmacological approach is a key strategy in the development of atypical antipsychotics with improved side-effect profiles.

The synthesis of new derivatives could involve several strategies. For instance, the ketone functionality of the butyrophenone can serve as a handle for the introduction of various heterocyclic moieties, a common strategy in medicinal chemistry to modulate solubility, metabolic stability, and target interactions. researchgate.netijper.org The Claisen-Schmidt condensation, for example, can be used to synthesize chalcone (B49325) derivatives from acetyl-substituted aromatic compounds, which can then be further modified to create a diverse library of compounds. researchgate.netijper.org While direct examples using this compound are scarce, the principles from the synthesis of chalcones from 2,5-dichloro-3-acetylthiophene can be applied. researchgate.netijper.org

Moreover, the aromatic chlorine atoms could be subjected to nucleophilic aromatic substitution reactions to introduce a variety of functional groups, further expanding the chemical space around the core scaffold. researchgate.net The design of these new entities can be significantly enhanced by computational modeling techniques to predict their binding affinities and pharmacokinetic properties before embarking on synthetic efforts.

Table 1: Strategies for Designing Novel Entities from the this compound Scaffold

Modification StrategyRationalePotential Outcome
Ketone FunctionalizationIntroduction of diverse heterocyclic systems.Modulated solubility, metabolic stability, and receptor interactions.
Aromatic SubstitutionReplacement of chlorine atoms with other functional groups.Altered electronic properties and potential for new interactions with target proteins.
Side Chain AlterationVariation of the length and branching of the butyryl chain.Optimization of steric fit within the receptor binding pocket.
Bioisosteric ReplacementSubstitution of key functional groups with others of similar physicochemical properties.Improved pharmacokinetic profile and reduced off-target effects.

Innovative Methodologies for Compound Characterization and Activity Prediction

The development of novel dichlorobutyrophenone derivatives necessitates the use of advanced analytical and computational methods for their thorough characterization and the prediction of their biological activity.

Spectroscopic Characterization: A combination of spectroscopic techniques is crucial for the unambiguous structural elucidation of newly synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁹F if fluorinated analogues are synthesized) is indispensable for determining the connectivity of atoms and the stereochemistry of the molecule. chemrxiv.org Advanced 2D-NMR techniques like COSY, HSQC, and HMBC can further aid in complex structural assignments. Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups, such as the carbonyl group of the butyrophenone. chemrxiv.org The interplay between experimental data and theoretical calculations, such as those based on Density Functional Theory (DFT), can provide a deeper understanding of the molecule's vibrational properties and electronic structure. chemrxiv.orgmdpi.com

Computational Activity Prediction: In silico methods are increasingly vital in modern drug discovery to prioritize synthetic targets and to gain insights into the molecular basis of drug action. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.netmdpi.com By analyzing a dataset of known butyrophenone derivatives and their activities, a QSAR model could be developed to predict the activity of new, unsynthesized analogues based on their molecular descriptors (e.g., steric, electronic, and hydrophobic properties). researchgate.netmdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.govresearchgate.netmdpi.comresearchgate.net For dichlorobutyrophenone derivatives, docking studies could be performed with various G-protein coupled receptors (GPCRs) to predict their binding affinities and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. researchgate.net This can guide the design of new derivatives with enhanced potency and selectivity. nih.govnih.gov

Table 2: Innovative Characterization and Prediction Methodologies

MethodologyApplication for DichlorobutyrophenonesKey Insights
Advanced NMR Spectroscopy (2D)Structural elucidation of novel analogues.Precise atomic connectivity and stereochemistry.
High-Resolution Mass SpectrometryDetermination of exact mass and elemental formula.Unambiguous molecular formula confirmation.
Quantum Chemical Calculations (DFT)Prediction of spectroscopic properties and electronic structure.Correlation of structure with experimental spectra.
QSAR ModelingPrediction of biological activity of new derivatives.Prioritization of synthetic targets and SAR understanding.
Molecular DockingPrediction of binding modes and affinities to target receptors.Rational design of more potent and selective compounds.

Green Chemistry Integration in Future Research on Dichlorobutyrophenones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryviews.org The integration of these principles into the synthesis of dichlorobutyrophenones is an important consideration for future research, ensuring that the development of new chemical entities is environmentally sustainable.

Traditional methods for the synthesis of aromatic ketones often rely on harsh reagents and organic solvents. chemistryviews.org Green chemistry offers several alternatives:

Use of Greener Solvents: Water is the most environmentally benign solvent. chemistryviews.org Research has shown that some reactions for the synthesis of aromatic ketones can be performed in water, sometimes with the aid of surfactants or phase-transfer catalysts. researchgate.netchemistryviews.org The use of ionic liquids as recyclable and sustainable solvents is also a promising avenue. mdpi.com

Catalytic Methods: The use of catalysts can significantly improve the efficiency and reduce the waste of chemical reactions. nano-ntp.comjocpr.com This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. For the synthesis of ketones, photocatalytic methods using visible light and air as the oxidant are emerging as a green alternative to traditional oxidation methods that use stoichiometric amounts of hazardous oxidants. chemistryviews.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot reactions and cascade reactions, where multiple transformations occur in a single reaction vessel, can significantly improve atom economy and reduce waste. nih.gov

Use of Safer Reagents: The use of reagents like Oxone, a stable and non-polluting oxidizing agent, for reactions such as the dichlorination of keto esters or the oxidation of ketones, presents a safer and more environmentally friendly alternative to traditional halogenating or oxidizing agents. organic-chemistry.orgnih.gov

Future research on the synthesis of this compound and its derivatives should actively explore these green chemistry approaches to develop more sustainable and efficient synthetic protocols.

Table 3: Green Chemistry Approaches for Dichlorobutyrophenone Synthesis

Green Chemistry PrincipleApplicationExample
Use of Greener SolventsReplacing hazardous organic solvents.Performing reactions in water or ionic liquids. researchgate.netchemistryviews.orgmdpi.com
CatalysisImproving reaction efficiency and selectivity.Employing recyclable heterogeneous catalysts or photocatalysts. chemistryviews.orgnano-ntp.comjocpr.com
Atom EconomyMaximizing the incorporation of starting materials into the product.Designing one-pot or cascade reaction sequences. nih.gov
Safer ReagentsReplacing toxic and hazardous reagents.Using Oxone for chlorination or oxidation reactions. organic-chemistry.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2',5'-Dichloro-3,3-dimethylbutyrophenone, and how can reaction conditions be controlled to minimize byproducts?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by selective chlorination . For the dichloro derivative, chlorinating agents like N-chlorosuccinimide (NCS) or Cl₂ in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) are recommended. Reaction optimization includes:
  • Temperature control (0–25°C) to prevent over-chlorination.
  • Solvent selection (e.g., dichloromethane or carbon disulfide) to enhance regioselectivity at the 2' and 5' positions.
  • Monitoring progress via thin-layer chromatography (TLC) or GC-MS to identify intermediates and byproducts .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm). Chlorine substituents deshield adjacent carbons, detectable via DEPT-135 .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃Cl₂O, expected m/z 259.03).
  • HPLC-PDA : Use a C18 column with acetonitrile/water gradients to assess purity (>98%) and detect halogenated impurities .

Q. How does the dichloro substitution pattern influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The 2',5'-dichloro arrangement creates electron-deficient aromatic rings , enhancing NAS reactivity. To study this:
  • Perform kinetic studies using methoxide or amine nucleophiles in polar aprotic solvents (e.g., DMF).
  • Monitor reaction rates via UV-Vis spectroscopy (λmax shifts) or HPLC to compare with mono-chloro analogs (e.g., 4'-chloro derivatives) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for halogenated butyrophenones be resolved?

  • Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability . Strategies include:
  • Comparative SAR studies : Test 2',5'-dichloro against 3'-bromo or 4'-chloro analogs (e.g., antimicrobial assays using E. coli or S. aureus).
  • Standardized protocols : Use fixed inoculum sizes (e.g., 1×10⁶ CFU/mL) and control for solvent effects (DMSO ≤1% v/v) .
  • Meta-analysis : Pool data from PubChem and DSSTox to identify trends in IC₅₀ values .

Q. What computational methods are suitable for predicting the electronic effects of 2',5'-dichloro substitution on the compound’s binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects.
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Compare binding energies with non-halogenated analogs .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer :
  • Chiral auxiliaries : Employ (R)-BINAP or (S)-DAIPEN ligands in asymmetric catalysis to induce chirality at the butyrophenone backbone.
  • Kinetic resolution : Use lipases (e.g., Candida antarctica) to separate enantiomers via esterification .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for chlorination steps.
  • Waste disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal.
  • Spill management : Absorb with vermiculite and treat with 5% sodium thiosulfate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',5'-Dichloro-3,3-dimethylbutyrophenone
Reactant of Route 2
Reactant of Route 2
2',5'-Dichloro-3,3-dimethylbutyrophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.